Methyl 4-(trifluoromethoxy)benzoate
Description
Significance of Trifluoromethoxy Moieties in Advanced Organic Chemistry
The trifluoromethoxy (-OCF3) group is of particular interest in advanced organic chemistry due to its unique electronic and steric properties. mdpi.combohrium.comscilit.com Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group has a bridging oxygen atom that influences its effects on a molecule. wikipedia.org
Key attributes of the trifluoromethoxy group include:
High Electronegativity: The fluorine atoms are highly electronegative, making the -OCF3 group a strong electron-withdrawing substituent. mdpi.com This can significantly impact the reactivity and acidity or basicity of a molecule.
Lipophilicity: The trifluoromethoxy group is highly lipophilic, meaning it has a strong affinity for fatty or non-polar environments. mdpi.com This property is crucial in drug design as it can enhance the ability of a molecule to cross cell membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic breakdown within the body. mdpi.com This can lead to drugs with longer half-lives and improved efficacy.
These characteristics make the trifluoromethoxy group a valuable addition to the medicinal chemist's toolbox for designing new therapeutic agents. bohrium.comscilit.com
Research Landscape of Methyl 4-(trifluoromethoxy)benzoate and Related Fluorinated Aromatic Esters
The research landscape for this compound and other fluorinated aromatic esters is vibrant and expanding. These compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comgoogle.com
Recent research has focused on developing new and more efficient methods for synthesizing these valuable compounds. For example, studies have explored the use of novel catalysts, such as metal-organic frameworks (MOFs), to improve the efficiency and reduce the environmental impact of esterification reactions. nih.gov Other research has investigated new fluorination techniques to introduce fluorine atoms into aromatic rings under milder conditions. nebraska.edu
The application of fluorinated aromatic esters in the development of new bioactive molecules is a major driver of research in this area. acs.org For instance, this compound has been used as a starting material in the synthesis of potential new pesticides. google.com The unique properties of the trifluoromethoxy group continue to inspire chemists to explore its use in creating novel compounds with enhanced performance characteristics.
Properties of this compound
| Property | Value |
| CAS Number | 780-31-4 |
| Molecular Formula | C₉H₇F₃O₃ |
| Molecular Weight | 220.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 88-90 °C at 15 mmHg |
| Purity | Typically 97% or 99% (GC) |
Sources: cymitquimica.comavantorsciences.commolbase.comaksci.comcymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLBWZTJAWGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353231 | |
| Record name | methyl 4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780-31-4 | |
| Record name | methyl 4-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Trifluoromethoxy Benzoate and Its Congeners
Esterification Pathways and Catalytic Approaches for Methyl 4-(trifluoromethoxy)benzoate Synthesis
The direct esterification of 4-(trifluoromethoxy)benzoic acid with methanol (B129727) is a primary route to this compound. This transformation is typically facilitated by a catalyst to achieve high yields and selectivity.
The Fischer esterification, a classic acid-catalyzed reaction, is a common method for synthesizing this compound from 4-(trifluoromethoxy)benzoic acid and methanol. tcu.edu The reaction requires a strong acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. tcu.edu The process is an equilibrium reaction, and strategies to drive it towards the product are essential for achieving high yields. tcu.edu
4-(Trifluoromethoxy)benzoic acid itself has been utilized as a starting material in the synthesis of other compounds, such as salicylanilide (B1680751) 4-(trifluoromethyl)benzoates, through coupling reactions. sigmaaldrich.com
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the esterification process. Key parameters that can be adjusted include temperature, catalyst concentration, and the ratio of reactants. researchgate.net For esterification reactions in general, increasing the temperature and using an appropriate catalyst concentration can significantly improve the reaction conversion. researchgate.net
In the context of Fischer esterification, using a large excess of one of the reactants, typically the less expensive alcohol (methanol in this case), can shift the equilibrium towards the formation of the ester product according to Le Chatelier's Principle. tcu.edu Another strategy is the removal of water as it is formed, which can be achieved through methods like azeotropic distillation, although this is not always feasible for all alcohols. tcu.edu The choice of solvent can also play a role; for instance, in some catalytic esterifications, dichloroethane (DCE) has been found to provide higher yields compared to other solvents. researchgate.net
For related esterification processes, studies have shown that the type of catalyst is critical. For example, in the esterification of glycerol (B35011) with benzoic acid, a heterogeneous catalyst like Amberlyst-15 with an excess of glycerol yielded higher selectivity and yield compared to homogeneous catalysts like sulfuric acid. iiste.org While not directly involving this compound, these findings highlight the importance of catalyst selection in optimizing esterification reactions.
Table 1: Factors Influencing Esterification Yield and Selectivity
| Parameter | Effect on Reaction | General Optimization Strategy |
|---|---|---|
| Temperature | Increased temperature generally increases reaction rate and can shift equilibrium. | Optimize for the specific reaction to balance rate and potential side reactions. researchgate.net |
| Catalyst | Type and concentration significantly impact reaction rate and selectivity. | Screen various acid catalysts (homogeneous and heterogeneous) and optimize concentration. researchgate.netiiste.org |
| Reactant Ratio | Using an excess of one reactant can drive the equilibrium towards the product. | Use a large excess of the less expensive reactant (e.g., methanol). tcu.edu |
| Solvent | Can influence reaction rates and equilibrium position. | Select a solvent that favors the desired reaction pathway. researchgate.net |
| Water Removal | Removal of the water byproduct shifts the equilibrium to favor ester formation. | Employ techniques like azeotropic distillation where applicable. tcu.edu |
Stereoselective and Regioselective Trifluoromethoxylation Strategies for Aromatic Systems
The direct introduction of a trifluoromethoxy group onto an aromatic ring is a challenging yet highly desirable transformation. nih.gov Recent advancements have led to the development of novel reagents and catalytic systems to achieve this with greater control over the position of substitution (regioselectivity).
A notable strategy for achieving ortho-trifluoromethoxylation of anilines involves a two-step sequence. nih.gov This method begins with the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, followed by an intramolecular migration of the OCF3 group. nih.gov This process provides a reliable route to ortho-OCF3 aniline (B41778) derivatives. nih.govsemanticscholar.org The proposed mechanism for the migration step involves the heterolytic cleavage of the N-OCF3 bond, which leads to the formation of a nitrenium ion and a trifluoromethoxide. These species then recombine to form the final product. nih.gov This method is advantageous due to its use of stable reagents, operational simplicity, and good tolerance of various functional groups. nih.gov
Electrophilic trifluoromethoxylation reagents have become powerful tools for introducing the OCF3 group. rsc.org Togni Reagent II, a hypervalent iodine compound, is a prominent example of an electrophilic trifluoromethylating reagent, though it is primarily used for trifluoromethylation (introducing a CF3 group) rather than trifluoromethoxylation (introducing an OCF3 group). enamine.netwikipedia.orgresearchgate.net It reacts with a wide range of nucleophiles. researchgate.net
For the direct introduction of the trifluoromethoxy group, other types of reagents have been developed. For instance, pyridinium-based reagents can serve as precursors to the OCF3 radical under visible-light photoredox catalysis. nih.govresearchgate.net This radical can then add to arenes to form aryl trifluoromethyl ethers. nih.gov This light-driven process represents a departure from traditional methods and proceeds through a radical mechanism. nih.gov
The development of catalytic systems for direct C-H trifluoromethoxylation of arenes is a significant area of research. nih.gov One approach utilizes redox-active catalysts in conjunction with a novel trifluoromethoxylating reagent to directly functionalize (hetero)aryl C-H bonds at room temperature. nih.gov This method is operationally simple and tolerates a wide variety of functional groups. nih.gov Mechanistic studies suggest a pathway where photoexcitation of the trifluoromethoxylating reagent releases an OCF3 radical, which is then trapped by the arene. nih.gov The resulting radical intermediate is subsequently oxidized by the redox-active catalyst and deprotonated to yield the trifluoromethoxylated product. nih.gov
Another strategy for direct C-H trifluoromethoxylation employs silver salts to mediate the reaction between arenes or heteroarenes and a trifluoromethoxide anion source under mild conditions. researchgate.net This method has shown broad substrate scope and functional-group compatibility, including the selective ortho-trifluoromethoxylation of pyridines. researchgate.net
Table 2: Comparison of Direct Trifluoromethoxylation Methods
| Method | Reagent/Catalyst System | Key Features |
|---|---|---|
| Via N-Hydroxyacetamido Intermediates | O-trifluoromethylation followed by intramolecular migration | Provides access to ortho-OCF3 anilines; uses stable reagents. nih.govsemanticscholar.org |
| Visible-Light Photoredox Catalysis | Pyridinium-based reagent and a photoredox catalyst | Proceeds via an OCF3 radical; mild, light-driven process. nih.govresearchgate.net |
| Redox-Active Catalysis | Novel trifluoromethoxylating reagent and redox-active catalysts | Direct C-H functionalization at room temperature; operationally simple. nih.gov |
| Silver-Mediated C-H Trifluoromethoxylation | Silver salts and a trifluoromethoxide anion source | Broad substrate scope; enables ortho-selective functionalization of pyridines. researchgate.net |
Industrial Scale Synthesis and Process Intensification Research
The large-scale production of fine chemicals like this compound necessitates processes that are not only efficient and high-yielding but also safe and environmentally conscious. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is central to achieving these goals.
Continuous flow reactors, particularly microreactors, are a cornerstone of process intensification in modern chemical synthesis. mdpi.com Their application to processes like nitration, a key reaction for creating substituted derivatives, offers significant advantages over traditional batch reactors. The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, which is crucial for managing highly exothermic reactions safely. mdpi.com
Research on the nitration of related compounds, such as trifluoromethylbenzene, has demonstrated the profound impact of this technology. scribd.com In one study, utilizing a Heart-type micromixer for a mixed-acid nitration process drastically reduced the required reaction time from four hours in a conventional batch setup to a mere 30 seconds. scribd.com This dramatic acceleration highlights the enhanced mass transfer capabilities of microreactor systems. scribd.com Such systems allow for precise control, leading to improved yield and purity, with some processes achieving product purity of over 99%. mdpi.com The scalability of microreactors, through numbering-up (running multiple reactors in parallel), allows for the adaptation of these optimized lab-scale conditions to industrial-scale output, making it a viable and attractive strategy for the large-scale production of this compound and its congeners. mdpi.com
Achieving high purity is critical for the application of specialty chemicals. For compounds like this compound and its derivatives, purification strategies are focused on removing unreacted starting materials, isomers, and other by-products.
Standard laboratory purification techniques often involve recrystallization. For instance, the purification of methyl 3-nitrobenzoate, a related compound, is effectively achieved by washing the crude solid with ice-cold methanol to remove isomeric impurities, followed by recrystallization from methanol to obtain a product with a sharp melting point. orgsyn.org An alternative method involves recrystallization from a water/ethanol mixture. rsc.org
For industrial-scale production, these basic principles are adapted into more advanced and continuous processes. Techniques such as continuous crystallization, melt crystallization, and preparative chromatography can be employed to achieve high-throughput and consistent, high-purity product generation. The choice of method depends on the specific physical properties of the target compound and its impurities. The goal is to develop a robust purification protocol that can be integrated into a continuous manufacturing process, minimizing waste and maximizing efficiency.
Novel Synthetic Routes for Substituted Methyl (trifluoromethoxy)benzoates
The functionalization of the this compound scaffold is key to creating a diverse range of molecules for various applications. Modern synthetic methodologies provide powerful tools for introducing new functional groups onto the aromatic ring with high selectivity.
Nitration is a classic yet powerful electrophilic aromatic substitution reaction for introducing a nitro group (-NO₂) onto an aromatic ring. The standard method employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. aiinmr.com
In the case of this compound, the directing effects of the existing substituents determine the position of the incoming nitro group. The trifluoromethoxy group (-OCF₃) at position 4 is a deactivating but ortho, para-directing group. The methyl ester group (-CO₂CH₃) at position 1 is also deactivating and is a meta-director. Both groups direct the incoming electrophile to the C-3 and C-5 positions. Therefore, the nitration of this compound is expected to yield primarily Methyl 3-nitro-4-(trifluoromethoxy)benzoate. The reaction conditions, particularly temperature, must be carefully controlled (typically between 5-15 °C) to prevent the formation of unwanted dinitrated by-products and ensure high yields. orgsyn.org
Table 1: Nitration of Methyl Benzoate (B1203000) - Reaction Conditions
| Reagent | Role | Typical Conditions |
|---|---|---|
| Methyl benzoate | Substrate | 1.0 equivalent |
| Conc. Nitric Acid | Nitrating Agent | 1.1-1.3 equivalents |
| Conc. Sulfuric Acid | Catalyst | Used as solvent/catalyst |
| Temperature | Control Parameter | 0-15 °C |
This table presents a general procedure for a related compound, which is adaptable for this compound.
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic ring, providing a versatile chemical handle for further transformations. The existence of compounds like Methyl 3-bromo-4-(trifluoromethoxy)benzoate demonstrates the feasibility of such reactions. sigmaaldrich.com
Direct bromination of this compound would involve an electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). Similar to nitration, the position of substitution is governed by the directing effects of the ester and trifluoromethoxy groups, leading to halogenation at the C-3 position.
Beyond simple halogenation, other functionalization approaches can be used. For instance, trifluoromethyl benzoate has been developed as a versatile trifluoromethoxylation reagent itself, capable of participating in reactions like trifluoromethoxylation-halogenation of arynes. nih.gov These more advanced methods open pathways to complex, highly functionalized aromatic structures.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. diva-portal.org These reactions offer high functional group tolerance and selectivity. diva-portal.org Halogenated derivatives, such as Methyl 3-bromo-4-(trifluoromethoxy)benzoate, are ideal substrates for these transformations.
A general palladium(0)-catalyzed cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) species. diva-portal.org
Transmetalation: A second organic group, typically from an organometallic reagent (e.g., organoboron or organotin compound), is transferred to the palladium center. diva-portal.org
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. diva-portal.org
Carbonylation reactions are a specific type of palladium-catalyzed reaction where carbon monoxide (CO) is inserted into the aryl-palladium bond. This allows for the synthesis of carboxylic acids, esters, amides, and ketones. researchgate.netrsc.org For example, the palladium-catalyzed carbonylation of Methyl 3-bromo-4-(trifluoromethoxy)benzoate in the presence of an alcohol could yield a diester derivative, a valuable building block for more complex molecules. The development of these catalytic systems has enabled the synthesis of a wide array of multisubstituted aromatic compounds under mild reaction conditions. researchgate.netnih.govresearchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-nitrobenzoate |
| Methyl 3-bromo-4-(trifluoromethoxy)benzoate |
| Methyl 4-bromo-2-(trifluoromethoxy)benzoate |
| Methyl 3-nitro-4-(trifluoromethoxy)benzoate |
| Trifluoromethylbenzene |
| Nitric Acid |
| Sulfuric Acid |
| Methanol |
| Ethanol |
| Bromine |
| Iron(III) bromide |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Trifluoromethoxy Benzoate
Oxidative Transformations to Corresponding Carboxylic Acids and Reaction Mechanisms
The primary oxidative transformation of Methyl 4-(trifluoromethoxy)benzoate involves the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-(trifluoromethoxy)benzoic acid. This reaction is a cornerstone of ester chemistry and can be achieved under either acidic or basic conditions.
Under basic conditions, the reaction proceeds via a saponification mechanism. A hydroxide (B78521) ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted to form the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and yield the neutral 4-(trifluoromethoxy)benzoic acid.
In an acidic environment, the reaction mechanism, known as Fischer esterification in reverse, begins with the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile, in this case, water. The attack by water forms a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a molecule of methanol (B129727) (CH₃OH) and the regeneration of the acid catalyst, leaving 4-(trifluoromethoxy)benzoic acid as the product. The strong electron-withdrawing nature of the para-trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to non-fluorinated analogues.
Reductive Transformations to Alcohol Derivatives and Hydride Transfer Pathways
This compound can be readily reduced to the corresponding primary alcohol, (4-(trifluoromethoxy)phenyl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. youtube.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction. masterorganicchemistry.com
The reduction proceeds through a multi-step hydride transfer pathway: jove.comlibretexts.org
First Hydride Transfer: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the ester's carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the methoxy (B1213986) group is cleaved, eliminating methoxide (⁻OCH₃) and reforming a carbonyl group. This results in the formation of an aldehyde intermediate, 4-(trifluoromethoxy)benzaldehyde. libretexts.org
Second Hydride Transfer: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LiAlH₄. masterorganicchemistry.comjove.com This second nucleophilic addition creates a new tetrahedral alkoxide intermediate.
Protonation: An aqueous or acidic workup is performed to protonate the resulting alkoxide ion, yielding the final product, (4-(trifluoromethoxy)phenyl)methanol. jove.com
Nucleophilic Substitution Reactions Involving the Trifluoromethoxy Group
Direct nucleophilic substitution of the trifluoromethoxy (-OCF₃) group on the aromatic ring of this compound is exceptionally challenging and generally not a feasible synthetic route. The -OCF₃ group is a very poor leaving group due to the high strength of the aryl C-O bond and the instability of the potential trifluoromethoxide (⁻OCF₃) anion.
For a nucleophilic aromatic substitution (SNAr) to occur, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group, and the leaving group must be able to depart as a relatively stable anion. libretexts.org While the trifluoromethoxy group is itself a strong EWG, it is not positioned to activate its own departure. Furthermore, unlike halides (I⁻, Br⁻, Cl⁻), the trifluoromethoxide anion is highly unstable.
While studies have shown that trifluoromethyl-substituted arenes can undergo reactions with nucleophiles under harsh conditions or via alternative mechanisms like benzyne (B1209423) formation, these are not standard SNAr reactions. acs.orgnih.govstackexchange.com The C-F bonds in the -OCF₃ group are extremely strong, and the group as a whole is known for its high metabolic and chemical stability, a property often exploited in medicinal chemistry. nih.govbeilstein-journals.org Therefore, reactions targeting the substitution of the -OCF₃ group itself are rare and would require specialized reagents or reaction pathways that circumvent a direct displacement mechanism.
Advanced Coupling Reactions for Complex Molecule Synthesis
This compound is a valuable scaffold for the synthesis of more complex molecules through advanced coupling reactions. While the parent molecule itself is not typically a direct substrate for cross-coupling, its halogenated derivatives are excellent partners in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. For instance, a compound like Methyl 3-bromo-4-(trifluoromethoxy)benzoate could be readily employed.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov A bromo-derivative of this compound would react with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for building complex biaryl structures. nih.gov
Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. organic-chemistry.org Using a similar bromo-substituted trifluoromethoxybenzoate, the Heck reaction with an alkene (e.g., n-butyl acrylate) would proceed with a palladium catalyst and a base. The mechanism shares the initial oxidative addition step with the Suzuki reaction, followed by migratory insertion of the alkene and a subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. youtube.com
| Coupling Reaction | Typical Substrate (Derivative) | Reagents | Bond Formed |
| Suzuki-Miyaura | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | Ar'-B(OH)₂, Pd Catalyst, Base | Aryl-Aryl' |
| Heck | Methyl 3-bromo-4-(trifluoromethoxy)benzoate | Alkene, Pd Catalyst, Base | Aryl-Vinyl |
Influence of the Trifluoromethoxy Group on Molecular Reactivity and Electronic Properties
The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular properties, exerting a significant influence on the reactivity of this compound. Its effects are primarily electronic and lipophilic in nature. nih.gov
Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, primarily through a powerful inductive effect (-I) that results from the high electronegativity of the three fluorine atoms. Unlike the related methoxy (-OCH₃) group, which is an electron-donating group through resonance (+R), the -OCF₃ group's resonance donation is severely diminished. This makes it a net deactivating group for electrophilic aromatic substitution and a meta-director, similar to the trifluoromethyl (-CF₃) group. youtube.com Its electron-withdrawing nature enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack than its non-fluorinated counterpart. It is often referred to as a "pseudo-halogen" due to its electronic characteristics being similar to chlorine. nih.gov
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, more so than the -CF₃ group. mdpi.com This property is crucial in medicinal chemistry for enhancing membrane permeability and bioavailability.
Steric and Conformational Effects: The trifluoromethoxy group is bulkier than a methyl or methoxy group and can influence the conformation of molecules. Unlike methoxybenzenes which often favor a planar conformation, the -OCF₃ group typically sits (B43327) out of the plane of the phenyl ring.
Comparative Properties of Aromatic Substituents
| Substituent | Hammett Parameter (σₚ) | Lipophilicity (Hansch π) | Electronic Effect |
|---|---|---|---|
| -H | 0.00 | 0.00 | Neutral |
| -CH₃ | -0.17 | +0.56 | Donating (Inductive & Hyperconjugation) |
| -OCH₃ | -0.27 | -0.02 | Donating (Resonance) > Withdrawing (Inductive) |
| -Cl | +0.23 | +0.71 | Withdrawing (Inductive) > Donating (Resonance) |
| -CF₃ | +0.54 | +0.88 | Strongly Withdrawing (Inductive) |
| -OCF₃ | +0.35 | +1.04 | Strongly Withdrawing (Inductive) |
Data compiled from various sources for comparative purposes.
Mechanistic Elucidation of Key Transformations and Intermediate Analysis
The mechanisms of the key reactions involving this compound are understood through the analysis of characteristic intermediates.
Reduction Mechanism: In the LiAlH₄ reduction of the ester, the reaction proceeds via two distinct intermediates. The first is a tetrahedral intermediate formed after the initial hydride attack. This species is defined by an sp³-hybridized carbon that was formerly the carbonyl carbon. The instability of this intermediate leads to the elimination of methoxide and the formation of the second key intermediate, 4-(trifluoromethoxy)benzaldehyde . libretexts.org The rapid, subsequent reduction of this aldehyde prevents its isolation under standard reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: In hypothetical SNAr reactions on a suitably activated derivative (e.g., with a halide leaving group), the key intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex . libretexts.org This complex forms when the nucleophile adds to the carbon bearing the leaving group, temporarily breaking the ring's aromaticity. The negative charge is delocalized across the aromatic system, stabilized by electron-withdrawing groups like the -OCF₃ group. The subsequent loss of the leaving group restores aromaticity.
Palladium-Catalyzed Coupling Mechanisms: For advanced coupling reactions, the mechanism revolves around a palladium catalyst cycling through different oxidation states. In both Suzuki and Heck reactions, a critical intermediate is the oxidative addition complex , where the Pd(0) catalyst has inserted into the aryl-halide bond to form an organopalladium(II) species. In the Suzuki reaction, a subsequent transmetalation intermediate is formed where the organic moiety from the boron reagent replaces the halide on the palladium. The final step in both mechanisms involves the palladium center, from which the new C-C bond is formed via reductive elimination (Suzuki) or a sequence of migratory insertion and β-hydride elimination (Heck), regenerating the active Pd(0) catalyst. organic-chemistry.orgyoutube.com
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies in Research on Methyl 4 Trifluoromethoxy Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of Methyl 4-(trifluoromethoxy)benzoate. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of each nucleus, enabling unambiguous assignment of the molecular structure and offering insights into its conformational preferences in solution.
The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons typically appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the trifluoromethoxy group. The methyl protons of the ester group appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
In ¹³C NMR spectroscopy, all nine carbon atoms of the molecule can be distinguished. The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The aromatic carbons show distinct chemical shifts influenced by the substituents. The carbon attached to the ester group (C1) and the carbon attached to the trifluoromethoxy group (C4) can be identified by their characteristic shifts and the latter by its coupling to the fluorine atoms. The trifluoromethoxy carbon itself exhibits a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
The conformation of the molecule is largely determined by the rotational freedom around the C-O bonds of the ester and trifluoromethoxy groups. While direct NMR studies on the conformational analysis of this compound are not widely published, studies on analogous compounds like anisole (B1667542) and other methoxybenzene derivatives suggest a preference for a planar conformation where the methyl group of the ester lies in the plane of the benzene ring to maximize conjugation. psu.edu The trifluoromethoxy group, due to the electronic repulsion between the fluorine atoms and the π-system of the ring, may adopt a conformation where the C-O bond is coplanar with the ring, but the CF₃ group is staggered to minimize steric interactions. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary slightly.
| Nucleus | Atom Position | Predicted Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
|---|---|---|---|---|
| ¹H | Aromatic (ortho to -COOCH₃) | 8.0 - 8.2 | Doublet (d) | ~8-9 |
| ¹H | Aromatic (ortho to -OCF₃) | 7.2 - 7.4 | Doublet (d) | ~8-9 |
| ¹H | Methyl (-OCH₃) | ~3.9 | Singlet (s) | N/A |
| ¹³C | Carbonyl (C=O) | 165 - 167 | Singlet (s) | N/A |
| ¹³C | Aromatic (C-COOCH₃) | 131 - 133 | Singlet (s) | N/A |
| ¹³C | Aromatic (CH, ortho to -COOCH₃) | 129 - 131 | Singlet (s) | N/A |
| ¹³C | Aromatic (C-OCF₃) | 148 - 152 | Quartet (q) | ²JCF ~2-5 |
| ¹³C | Aromatic (CH, ortho to -OCF₃) | 120 - 122 | Singlet (s) | N/A |
| ¹³C | Methyl (-OCH₃) | 52 - 53 | Singlet (s) | N/A |
| ¹³C | Trifluoromethoxy (-OCF₃) | 120 - 122 | Quartet (q) | ¹JCF ~250-270 |
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound, which helps confirm its identity and structure. The molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight of approximately 220.15 g/mol . scbt.com
The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of aromatic esters and ethers. libretexts.orgwhitman.edu Key fragmentation steps likely include:
Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in the formation of the 4-(trifluoromethoxy)benzoyl cation, a prominent peak at m/z 189.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the loss of formaldehyde from the molecular ion, although this is generally less common for methyl esters.
Loss of the ester methyl group (•CH₃): This fragmentation is less favored than the loss of the methoxy radical.
Cleavage of the trifluoromethoxy group: The C-O bond of the ether can cleave, leading to the loss of a •CF₃ radical (m/z 69) to form a phenoxy cation fragment, or more likely, the loss of the entire •OCF₃ group (m/z 85). Fragmentation involving the C-F bonds is also possible under high energy conditions. The stability of the aromatic ring means that the molecular ion peak is generally expected to be quite intense. youtube.com
There are no readily available reports in the scientific literature of isotopic labeling studies specifically for this compound. Such studies, for instance using ¹⁸O in the carbonyl or ether oxygen, or ¹³C in the methyl group, would be invaluable for definitively confirming the proposed fragmentation mechanisms by precisely tracking the mass shifts of the resulting fragments.
Table 2: Plausible Mass Spectrometry Fragments for this compound Note: Based on general fragmentation rules for aromatic esters and ethers.
| m/z | Proposed Fragment Ion | Formula of Lost Neutral |
|---|---|---|
| 220 | [C₉H₇F₃O₃]⁺• (Molecular Ion) | N/A |
| 189 | [C₈H₄F₃O₂]⁺ | •OCH₃ |
| 161 | [C₈H₄F₃O]⁺ | •OCH₃, CO |
| 145 | [C₇H₄F₃]⁺ | •OCH₃, CO₂ |
| 135 | [C₈H₄O₃]⁺ | •CF₃ |
| 95 | [C₆H₄O]⁺ | •CF₃, •COOCH₃ |
| 69 | [CF₃]⁺ | C₈H₄O₂• |
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves to identify the functional groups within this compound and probe the electronic interactions between them. researchgate.net The vibrational spectrum is dominated by bands corresponding to the ester, the trifluoromethoxy group, and the substituted benzene ring.
Key vibrational modes include:
C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically between 1720-1730 cm⁻¹, characteristic of an aromatic ester carbonyl group. researchgate.net
C-O Stretch: The ester C-O stretching vibrations are usually found in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.
Aromatic C=C Stretches: These appear as a series of bands in the 1450-1610 cm⁻¹ region.
C-F Stretches: The trifluoromethoxy group gives rise to very strong and characteristic C-F stretching bands, typically in the 1100-1250 cm⁻¹ region. These can sometimes overlap with the ester C-O stretches.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a 1,4-disubstituted ring are expected in the 800-850 cm⁻¹ region.
The electronic properties of the trifluoromethoxy group influence the rest of the molecule. As a moderately electron-withdrawing group, it can slightly increase the frequency of the carbonyl stretch compared to an electron-donating group. researchgate.netnih.gov The interaction between the p-orbitals of the ether oxygen and the aromatic ring can be studied through subtle shifts in the ring vibration modes.
Table 3: Key Vibrational Frequencies and Assignments for this compound Note: Wavenumbers are approximate and based on data from analogous compounds like methyl benzoate (B1203000) and other trifluoromethoxy-substituted aromatics.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3050 - 3100 | Medium |
| C-H Stretch (Methyl) | -OCH₃ | 2950 - 2990 | Medium |
| C=O Stretch | Ester | 1720 - 1730 | Very Strong |
| C=C Stretch | Benzene Ring | 1610, 1580, 1510, 1450 | Medium to Strong |
| asym C-O-C Stretch | Ester | 1250 - 1300 | Strong |
| C-F Stretch | -OCF₃ | 1100 - 1250 | Very Strong |
| sym C-O-C Stretch | Ester | 1100 - 1150 | Strong |
| C-H Out-of-Plane Bend | Benzene Ring | 800 - 850 | Strong |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Co-crystals
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Based on a thorough review of the current scientific literature, a crystal structure for this compound has not been publicly reported.
However, based on the crystal structures of related compounds, such as other benzoate esters and molecules containing trifluoromethyl groups, a hypothetical solid-state structure can be proposed. iucr.org The molecule would likely pack in a manner that maximizes van der Waals forces and dipole-dipole interactions. Key interactions would include:
Non-classical C-H···O Hydrogen Bonds: The aromatic and methyl C-H groups could act as weak hydrogen bond donors to the carbonyl and ether oxygens of neighboring molecules.
Fluorine Interactions: The highly electronegative fluorine atoms of the -OCF₃ group could participate in C-H···F or F···F intermolecular contacts, which are known to play a significant role in the packing of fluorinated organic compounds. nih.gov
π-π Stacking: The aromatic rings may engage in offset π-π stacking, a common feature in the crystal structures of benzene derivatives.
Similarly, there are no reports in the literature on the formation and crystallographic analysis of co-crystals involving this compound. The development of co-crystals, for example with hydrogen bond donors/acceptors, could be a viable strategy to obtain a solid form suitable for X-ray diffraction and to study the non-covalent interaction capabilities of the trifluoromethoxy and ester functional groups in a multi-component system.
Computational and Theoretical Chemistry Studies of Methyl 4 Trifluoromethoxy Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Transition State Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For Methyl 4-(trifluoromethoxy)benzoate, DFT calculations could provide a wealth of information.
Electronic Structure: DFT calculations can determine the molecule's ground-state electronic energy, electron density distribution, and molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO, for instance, is an indicator of chemical stability.
Reactivity: DFT is instrumental in calculating various reactivity descriptors. These descriptors help in predicting how a molecule will interact with other chemical species. Key reactivity descriptors that could be calculated for this compound include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from a molecule.
Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react.
Transition State Analysis: In the context of chemical reactions involving this compound, DFT can be used to locate and characterize transition state structures. By calculating the energy barrier of a reaction pathway, chemists can predict reaction rates and mechanisms. For example, the hydrolysis of the ester group could be modeled to understand its stability under different conditions.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity. |
| Electrophilicity Index (ω) | 1.8 eV | Quantifies the electrophilic character of the molecule. |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in condensed phases.
Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in a liquid or solid state. By analyzing the trajectories of the molecules, researchers can identify preferred orientations and calculate interaction energies, which are crucial for understanding properties like boiling point, viscosity, and crystal packing.
Solvent Effects: The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules. This allows for the study of:
Solvation Free Energy: The energy change associated with dissolving the molecule in a solvent.
Radial Distribution Functions: Describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell.
Conformational Changes: How the presence of a solvent affects the preferred shape of the molecule.
The following table provides an example of the kind of data that could be obtained from MD simulations of this compound in different solvents.
| Solvent | Solvation Free Energy (kcal/mol) | Average Number of Solvent Molecules in First Solvation Shell |
| Water | -5.2 | 15 |
| Methanol (B129727) | -6.8 | 12 |
| Hexane | -2.1 | 10 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property.
QSAR Modeling: If a series of compounds including the this compound scaffold were synthesized and tested for a specific biological activity, QSAR modeling could be employed to identify the key molecular features that contribute to that activity. This involves calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and using statistical methods to build a predictive model. The trifluoromethoxy group, for instance, is known to impact lipophilicity and metabolic stability, making it a valuable moiety in drug design a2bchem.com.
Ligand Design: The insights gained from QSAR studies can be used to design new, more potent ligands. By understanding which properties are important for activity, chemists can rationally modify the this compound structure to enhance its desired effects. The unique electronic properties and conformational preferences of the trifluoromethoxy group make this scaffold an interesting starting point for the design of new bioactive molecules.
Prediction of Spectroscopic Signatures and Molecular Properties
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-to-be-synthesized compounds.
Spectroscopic Signatures:
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with a good degree of accuracy. These predictions can aid in the assignment of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, leading to a predicted IR spectrum. This is useful for identifying characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum.
Molecular Properties: A wide range of molecular properties can be computed, providing a detailed profile of the compound. While experimental data for this compound is limited, computed properties for the closely related Methyl 4-(trifluoromethyl)benzoate are available and provide an indication of the types of properties that can be predicted.
| Property | Predicted Value for Methyl 4-(trifluoromethyl)benzoate |
| Molecular Weight | 204.15 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data for Methyl 4-(trifluoromethyl)benzoate, a structurally similar compound, is presented for illustrative purposes.
Applications in Medicinal Chemistry Research and Drug Discovery
Role as Pharmaceutical Intermediates in Complex Drug Synthesis
Methyl 4-(trifluoromethoxy)benzoate serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds. The trifluoromethoxy group is recognized for its ability to confer desirable properties such as enhanced metabolic stability and lipophilicity. researchgate.net Its use as an intermediate allows for the introduction of the trifluoromethoxy moiety into a variety of molecular scaffolds, a key step in the development of new drugs. This strategy has been employed in the synthesis of various biologically active molecules, where the presence of the trifluoromethoxy group is integral to their therapeutic function. For instance, it is a building block for creating derivatives that can be further elaborated into final drug products. The development of new synthetic methods, including those utilizing visible-light photoredox catalysis, has further expanded the accessibility and utility of trifluoromethoxylated compounds in drug synthesis. nih.gov
Exploration of Biological Activities of this compound and its Analogs
While often used as a synthetic intermediate, this compound and its analogs have also been investigated for their own inherent biological activities. The trifluoromethoxy group can significantly influence how a molecule interacts with biological targets.
Research has shown that incorporating a trifluoromethoxy group into certain molecular scaffolds can lead to significant antimicrobial properties. A study on chalcone (B49325) derivatives demonstrated that compounds containing a trifluoromethoxy group were more effective against various pathogenic bacterial and fungal strains compared to their trifluoromethyl counterparts. nih.gov For example, a chalcone analog bearing a trifluoromethoxy group showed potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, this compound was found to be nearly twice as active as benzyl (B1604629) penicillin against Staphylococcus aureus and almost four times more active against Bacillus subtilis. nih.gov The enhanced lipophilicity conferred by the trifluoromethoxy group is believed to facilitate the penetration of these compounds through microbial cell membranes. nih.govresearchgate.net
The trifluoromethoxy group has been incorporated into molecules designed as anti-inflammatory agents. The cholinergic anti-inflammatory pathway, which regulates inflammation through the neurotransmitter acetylcholine, is a key target. mdpi.com Inhibitors of cholinesterase enzymes, which break down acetylcholine, can exhibit anti-inflammatory effects. mdpi.com While direct studies on this compound's anti-inflammatory properties are limited, analogs containing the trifluoromethoxy group have been explored. For instance, certain naphtho-triazoles have shown potent anti-inflammatory effects. mdpi.com Furthermore, fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as potential NF-κB inhibitors with anti-inflammatory activity and low toxicity. nih.govresearchgate.net One such compound significantly reduced the production of reactive oxygen species and downregulated key proteins in the inflammasome pathway. nih.gov
The trifluoromethoxy group can significantly impact a molecule's ability to bind to and modulate the activity of enzymes and receptors. mdpi.com In aryl trifluoromethyl ethers, the trifluoromethoxy group often orients itself orthogonally to the aromatic ring, a conformation that can provide additional binding affinity within the active site of a biological target. nih.govmdpi.com This unique spatial arrangement is due to a combination of steric effects and electronic interactions known as negative hyperconjugation. nih.govmdpi.com For example, in the development of glucocorticoid receptor ligands, replacing a trifluoromethyl group with other substituents altered the functional behavior of the ligands from agonists to antagonists. nih.govebi.ac.uk This change was attributed to how the new group forces a conformational change in the receptor's structure. nih.govebi.ac.uk Similarly, the trifluoromethylphenyl group of the HIV-1 entry inhibitor Vicriviroc is thought to have strong hydrophobic interactions with a key residue in the CCR5 receptor. wikipedia.org
Impact of the Trifluoromethoxy Group on Pharmacokinetic Profiles and Metabolic Stability in Drug Candidates
A primary reason for incorporating the trifluoromethoxy group into drug candidates is its profound and positive impact on their pharmacokinetic properties and metabolic stability. mdpi.combohrium.com
The trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to permeate cellular membranes and be absorbed into the body. nih.govmdpi.com This increased lipophilicity can also improve a drug's distribution throughout the body and its ability to cross the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.com
| Property | Impact of Trifluoromethoxy (-OCF3) Group | Source |
| Lipophilicity | Increases, potentially improving membrane permeability and absorption. | nih.govmdpi.com |
| Metabolic Stability | Increases due to the strong C-F bond, leading to a longer drug half-life. | mdpi.combohrium.com |
| Binding Affinity | Can enhance binding to biological targets through unique conformational and electronic effects. | nih.govmdpi.com |
| Bioavailability | Can improve oral bioavailability. | mdpi.com |
Design and Synthesis of Novel Drug Candidates Incorporating the this compound Scaffold
The scaffold of this compound is an attractive starting point for the design and synthesis of novel drug candidates across various therapeutic areas. mdpi.com Medicinal chemists utilize this scaffold to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
For example, this scaffold can be used to synthesize inhibitors of enzymes like c-Met kinase, which is implicated in various cancers. nih.gov By using a molecular hybrid strategy, researchers have designed and synthesized benzo[d]oxazol-2(3H)-one derivatives bearing a 4-ethoxy-7-substituted-quinoline core, starting from building blocks conceptually related to the trifluoromethoxybenzoate structure, that have shown excellent c-Met kinase inhibitory activities. nih.gov Similarly, the design of inhibitors for protein arginine methyltransferase 1 (PRMT1), a target in lung cancer, has involved the synthesis of derivatives that incorporate moieties structurally similar to the trifluoromethoxybenzoate scaffold. nih.gov These examples highlight how the core structure of this compound can be chemically modified and elaborated to generate promising new drug candidates.
Applications in Agrochemical Research and Development
Utility as Intermediates for Herbicides and Insecticides
Methyl 4-(trifluoromethoxy)benzoate serves as a crucial starting material or intermediate in the synthesis of various agrochemicals. A notable example is its use in the production of the insecticide indoxacarb (B177179). proquest.comcabidigitallibrary.org Indoxacarb is an oxadiazine insecticide known for its broad spectrum of activity and effectiveness against various pests. proquest.comcabidigitallibrary.org The synthesis of indoxacarb involves the conversion of this compound into a key intermediate, N-chloroformyl-N-[4-(trifluoromethoxy)phenyl] methyl carbamate. proquest.comcabidigitallibrary.org
The trifluoromethoxy moiety is often incorporated into the final active ingredient to enhance its insecticidal or herbicidal properties. Research has explored various synthetic routes starting from compounds like 4-trifluoromethoxy aniline (B41778) to produce these intermediates, highlighting the industrial importance of this chemical. proquest.comcabidigitallibrary.org
Enhancement of Efficacy and Selectivity in Agrochemical Formulations
The inclusion of the trifluoromethoxy group, originating from intermediates like this compound, can lead to agrochemicals with enhanced efficacy and selectivity. The -OCF3 group is highly lipophilic, which can improve the penetration of the active ingredient through the waxy cuticles of insects or the leaves of weeds. This enhanced uptake can result in greater potency at lower application rates.
Furthermore, the electronic properties of the trifluoromethoxy group can influence how the agrochemical binds to its target site in the pest, potentially increasing its effectiveness and selectivity. This means the resulting pesticide can be more active against the target pest while having minimal impact on non-target organisms, such as beneficial insects or the crop itself. For instance, studies on methyl benzoate (B1203000), a related compound, have demonstrated its potential as an environmentally friendly biopesticide with repellent and insecticidal activities against pests like Bemisia tabaci. nih.gov
Research on Crop Protection Agents Derived from this compound
Ongoing research continues to explore the potential of this compound and its derivatives in the development of new crop protection agents. Scientists are investigating how modifications to the core structure can lead to novel herbicides and insecticides with improved performance characteristics. This includes synthesizing new molecules and screening them for biological activity against a range of agricultural pests.
Applications in Materials Science and Specialty Chemicals Research
Development of Advanced Polymeric Materials with Enhanced Properties
The synthesis of fluorinated polymers is a key area where Methyl 4-(trifluoromethoxy)benzoate and similar fluorinated monomers are utilized. Fluoropolymers are known for their exceptional properties, such as resistance to chemicals, UV radiation, and water, as well as low surface energies and low permeability to gases. researchgate.net When monomers containing the trifluoromethoxy group are incorporated into polymer chains, they can significantly enhance these properties.
Research has shown that fluorinated polymers are excellent materials for creating durable and weather-resistant coatings. researchgate.net The strong carbon-fluorine bonds contribute to their high stability. researchgate.net By using precursors like this compound, researchers can develop polymers with tailored properties for specific high-performance applications. These materials are often soluble in select solvents, which facilitates their processing into films and coatings. researchgate.net
Table 1: Enhanced Properties of Fluorinated Polymers
| Property | Enhancement due to Fluorination | Underlying Reason |
|---|---|---|
| Thermal Stability | Increased resistance to heat. | High strength of the Carbon-Fluorine (C-F) bond. researchgate.net |
| Chemical Resistance | Inertness to solvents, acids, and bases. researchgate.net | Strong C-F bonds and shielding effect of fluorine atoms. |
| Low Surface Energy | Results in water and oil repellency (hydrophobicity and oleophobicity). core.ac.ukrsc.org | Weak intermolecular forces of fluorinated surfaces. core.ac.uk |
| Weatherability | Excellent resistance to degradation by UV radiation and environmental factors. researchgate.net | Inherent stability of the fluoropolymer structure. |
| Low Dielectric Constant | Superior insulating properties. core.ac.ukpaint.org | Low polarizability of the C-F bond. paint.org |
Synthesis of High-Performance Coatings with Fluorinated Characteristics
High-performance coatings often rely on fluorinated compounds to achieve desired surface properties like water and oil repellency, anti-fouling, and ease of cleaning. rsc.org The low surface energy imparted by fluorinated groups is a key factor in these applications. core.ac.ukrsc.org this compound serves as a valuable building block in the synthesis of polymers and additives for such coatings.
Fluorinated coatings provide excellent protection against environmental factors such as moisture, salt, and sunshine. rsc.org They are used in various industries where durability and protective surfaces are critical. duracoat.be For instance, fluoropolymer-based paints are used to protect buildings and other structures, maintaining their appearance and integrity for extended periods. rsc.org The incorporation of the trifluoromethoxy group can lead to coatings with superior performance compared to those with non-fluorinated or less-fluorinated alternatives.
Table 2: Characteristics of High-Performance Fluorinated Coatings
| Characteristic | Benefit in Coatings | Source of Property |
|---|---|---|
| Hydrophobicity/Oleophobicity | Water and oil repellency, stain resistance. rsc.org | Low surface energy from fluorinated groups. rsc.org |
| Chemical Inertness | Protection against corrosive chemicals. duracoat.be | Stability of the carbon-fluorine bond. researchgate.net |
| Low Friction | Anti-stick and self-lubricating surfaces. core.ac.uk | Low intermolecular interactions of fluorinated surfaces. core.ac.uk |
| Durability | Long-lasting performance and resistance to wear. researchgate.net | High thermal and chemical stability of the polymer backbone. researchgate.net |
Contribution to Liquid Crystal Materials and Dyes
The unique electronic properties of the trifluoromethoxy group also make this compound a relevant compound in the research and development of liquid crystal (LC) materials and specialty dyes. In liquid crystals, the molecular structure and polarity of the constituent molecules are critical for achieving the desired mesomorphic phases and electro-optical properties.
The introduction of fluorine-containing groups, such as -OCF₃, into the molecular core of liquid crystals can significantly influence their properties, including dielectric anisotropy, optical anisotropy, and clearing points. google.com These parameters are crucial for the performance of liquid crystal displays (LCDs). google.com For example, compounds with high dielectric anisotropy are particularly suitable for advanced display modes. google.com While direct synthesis from this compound is one of many pathways, its structural motifs are representative of those used in modern liquid crystal design. nih.govmdpi.comnih.gov The polarity and rigidity of the molecular structure, influenced by such groups, are key factors in the formation and stability of mesophases. nih.gov
In the field of specialty dyes, the incorporation of fluorinated groups can enhance properties such as thermal stability, photostability, and solubility in specific media. The electron-withdrawing nature of the trifluoromethoxy group can also be used to tune the absorption and emission spectra of chromophores, which is essential for creating dyes with specific colors and performance characteristics.
Research on Derivatives and Analogs of Methyl 4 Trifluoromethoxy Benzoate
Structure-Activity Relationship Studies of Substituted Benzoates
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For substituted benzoates, these studies reveal how different functional groups and their positions on the benzene (B151609) ring influence their therapeutic effects.
The biological activity of benzoate (B1203000) derivatives can be significantly altered by the nature and position of substituents. For instance, in a series of synthetic alkyl 2-(acylthio)benzoates, the acetylthio group at the C-2 position was found to be important for both phytogrowth-inhibitory and cytotoxic activities. nih.gov Specifically, methyl 2-acetylthiobenzoate was the most potent inhibitor in this regard. nih.gov Conversely, a propionylthio group at the same position conferred potent inhibitory activity against prolyl endopeptidase. nih.gov
In the context of 1,4-benzodiazepines, a class of compounds that often incorporate a substituted benzoate moiety, modifications to the benzene ring are somewhat limited, while the diazepine (B8756704) ring allows for more significant alterations. chemisgroup.us The introduction of substituents at position 3 of the diazepine ring, such as esters, amides, and nitriles, has been explored. chemisgroup.us Furthermore, the addition of a benzylidene group at this position, particularly when substituted at the para position with electron-withdrawing and lipophilic atoms like halogens, has yielded potent antianxiety compounds. chemisgroup.usresearchgate.net The anticonvulsant activity of these derivatives was also found to be influenced by substituents on the aromatic ring, with chloro, fluoro, and nitro groups showing good activity. chemisgroup.us
SAR studies on sulfamoyl benzamidothiazoles, which can be considered complex substituted benzoates, indicated that specific substitutions on the phenyl ring are necessary for activity. nih.gov For example, exchanging methyl groups with bromo substituents at different positions on the phenyl ring helped to verify functional group compatibility and provided intermediates for further reactions. nih.gov
These examples highlight the importance of systematic structural modifications in understanding and optimizing the biological profiles of substituted benzoates.
Comparative Analysis with Trifluoromethyl and Trifluoromethylthio Analogs
The trifluoromethoxy (OCF3) group, a key feature of methyl 4-(trifluoromethoxy)benzoate, possesses unique properties that distinguish it from its trifluoromethyl (CF3) and trifluoromethylthio (SCF3) analogs. These differences significantly impact the physicochemical and biological characteristics of the parent molecule.
The OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. nih.gov Both trifluoromethyl and trifluoromethoxy groups increase the lipophilicity of a molecule, a property that can enhance its uptake and transport in biological systems. beilstein-journals.org However, the trifluoromethoxy group generally confers a higher degree of lipophilicity than the trifluoromethyl group. nih.gov
From an electronic standpoint, both the CF3 and OCF3 groups are strongly electron-withdrawing. This property can influence the reactivity and metabolic stability of the molecule. The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group. nih.gov The trifluoromethoxy group also exhibits good metabolic stability. bohrium.com
A notable difference lies in the conformational preferences these groups induce. While methoxybenzenes without ortho substituents tend to adopt a planar conformation, trifluoromethoxybenzenes favor a non-planar conformation where the OCF3 group is oriented roughly perpendicular to the plane of the phenyl ring. beilstein-journals.org This conformational difference can have profound implications for how the molecule interacts with biological targets.
The trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric demands. nih.gov The trifluoromethoxy group, while also sterically demanding, offers a different spatial arrangement of its fluorine atoms compared to the trifluoromethyl group.
While the trifluoromethyl group is more prevalent in pharmaceuticals, largely due to more established synthetic accessibility, the trifluoromethoxy group is of growing interest in the development of new drugs and agrochemicals. nih.govbohrium.com The unique combination of high lipophilicity, electron-withdrawing nature, and distinct conformational effects makes the trifluoromethoxy group a valuable substituent for modulating the properties of bioactive molecules.
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoromethoxy (OCF3) | Trifluoromethyl (CF3) |
| Lipophilicity (Hansch π value) | +1.04 scispace.com | +0.88 nih.gov |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing nih.gov |
| Metabolic Stability | Good bohrium.com | High nih.gov |
| Conformational Preference on Aryl Rings | Non-planar beilstein-journals.org | Generally allows for free rotation |
Synthesis and Biological Evaluation of Novel Fluorinated Benzoate Derivatives
The incorporation of fluorine into benzoate structures is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. The synthesis and subsequent biological evaluation of these novel fluorinated derivatives are critical steps in the drug discovery process.
A variety of fluorinated benzoate derivatives have been synthesized and tested for a range of biological activities. For example, a series of novel fluorinated 1,5-benzothiazepine (B1259763) derivatives were synthesized and evaluated for their in vitro anticancer and antibacterial activities. shd-pub.org.rs Several of these compounds exhibited good activity against multiple human cancer cell lines, including lung, breast, liver, and prostate cancer cells, with their efficacy being comparable to the standard drug adriamycin. shd-pub.org.rs These compounds also demonstrated notable antibacterial activity, particularly against gram-negative bacteria. shd-pub.org.rs
In another study, fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives were synthesized and evaluated as steroid sulfatase inhibitors, a target for hormone-dependent cancers like breast cancer. nih.gov These compounds were found to be potent inhibitors, with some showing more than ten times the inhibitory potency of the reference compound, coumarin-7-O-sulfamate. nih.gov
The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the synthesis of fluorinated 1,5-benzothiazepines may start from fluorinated anilines, which are then subjected to a series of reactions to build the benzothiazepine (B8601423) core. shd-pub.org.rs Similarly, the synthesis of fluorinated coumarin (B35378) derivatives involves the construction of the coumarin scaffold followed by the introduction of the sulfamate (B1201201) group. nih.gov
The biological evaluation typically involves in vitro assays to determine the potency of the compounds against their intended biological target or to assess their general cytotoxic or antimicrobial effects. For anticancer activity, cell viability assays using various cancer cell lines are common. shd-pub.org.rsnih.gov For antibacterial activity, methods like the Resazurin Microtiter Assay (REMA) are employed to determine the minimum inhibitory concentration (MIC). shd-pub.org.rs
These studies demonstrate that the strategic placement of fluorine atoms on benzoate-related structures can lead to the discovery of new and potent therapeutic agents.
Ortho-Trifluoromethoxylated Aromatic Derivatives as Synthetic Building Blocks
Ortho-trifluoromethoxylated aromatic compounds, including derivatives of this compound where the trifluoromethoxy group is in the ortho position to another substituent, are valuable synthetic building blocks. nih.govresearchgate.netscispace.com Their utility stems from the unique properties conferred by the ortho-trifluoromethoxy group, which can influence the reactivity and biological activity of molecules synthesized from them.
The synthesis of these building blocks has been a significant challenge in organic chemistry. nih.govresearchgate.net Conventional methods often require harsh conditions or the use of toxic reagents. nih.govresearchgate.net However, recent advancements have led to more user-friendly protocols. One such method involves a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. scispace.comnih.gov This approach provides access to a wide range of ortho-OCF3 aniline (B41778) derivatives, which are versatile intermediates. scispace.comnih.gov This method is notable for its use of bench-stable reagents, operational simplicity, and high functional-group tolerance. scispace.comnih.gov
Another protocol describes the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using Togni reagent II. nih.govresearchgate.net This procedure is general and can be applied to a broad spectrum of ortho-trifluoromethoxylated aniline derivatives. nih.govresearchgate.net
These ortho-trifluoromethoxylated building blocks are highly sought after for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netrsc.orgnih.gov The presence of the trifluoromethoxy group in the ortho position can introduce specific conformational constraints and alter the electronic properties of the aromatic ring, which can be advantageous in designing molecules with desired biological activities. The development of scalable and operationally simple methods for the synthesis of these building blocks is crucial for their widespread application in various fields of chemical research. nih.govrsc.orgnih.gov
Future Perspectives and Emerging Research Avenues for Methyl 4 Trifluoromethoxy Benzoate
Addressing Synthetic Challenges and Improving Atom Economy in Production
The production of Methyl 4-(trifluoromethoxy)benzoate and similar esters faces inherent challenges that researchers are actively working to overcome. A primary difficulty lies in the esterification process itself, where the strong electron-withdrawing nature of the trifluoromethoxy group on the benzene (B151609) ring can impede the reaction, potentially leading to lower yields compared to benzoates with electron-donating groups. mdpi.com
A significant focus of future research is the improvement of atom economy , a core principle of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the final desired product. wikipedia.org Traditional synthetic routes, particularly those involving substitution reactions, can generate stoichiometric quantities of waste products, such as salts and leaving groups, resulting in poor atom economy. primescholars.com For instance, a synthesis starting from 4-(trifluoromethoxy)benzoic acid and methanol (B129727) would theoretically have good atom economy, but the catalysts and conditions required can add complexity and waste streams.
Future research will likely prioritize single-step or tandem reactions that minimize the number of synthetic operations and the generation of byproducts. The goal is to move beyond reactions with inherently low atom economy, such as those that produce significant waste, and develop more elegant synthetic pathways that incorporate the maximum number of atoms from the starting materials into the final product. wikipedia.orgprimescholars.com
Exploration of New Catalytic Systems for Efficient Functionalization
The efficiency and selectivity of chemical synthesis are largely dictated by the catalytic systems employed. A major emerging trend is the shift from stoichiometric reagents, which are consumed in the reaction, to catalytic alternatives that can facilitate transformations in small amounts and be recycled. carlroth.comresearchgate.net
Recent studies have demonstrated the potential of novel solid acid catalysts for esterification reactions. For example, a mixed zirconium/titanium (Zr/Ti) solid superacid has been shown to be effective in synthesizing various methyl benzoates. mdpi.com Such heterogeneous catalysts offer significant advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. The acidic strength of these catalysts is a critical factor in their effectiveness. mdpi.com
Another promising avenue is the application of flow chemistry . Systems such as the H-Cube®, which uses a reusable cartridge containing a heterogeneous catalyst (e.g., Palladium on Carbon) and generates hydrogen on-demand from water, exemplify this advanced approach. unibo.it While demonstrated in other contexts like peptide synthesis, these technologies offer a template for creating safer, more efficient, and continuous manufacturing processes for intermediates like this compound. unibo.it
| Catalyst Type | Example | Advantages | Research Focus |
| Traditional Homogeneous | Sulfuric Acid | Low cost, well-understood | N/A (Baseline) |
| Heterogeneous Solid Acid | Zr/Ti Superacid mdpi.com | Reusable, easy separation, high acidity | Optimizing metal ratios, support materials, and reaction conditions. |
| Heterogeneous Metal | Palladium on Carbon (in flow) unibo.it | High efficiency, enhanced safety (on-demand reagents), suitability for continuous processing | Adapting for esterification and functionalization reactions, exploring other supported metals. |
| Biocatalysts | Lipases | High selectivity, mild conditions, biodegradable | Enzyme screening, protein engineering for enhanced stability and substrate scope. |
Uncovering Additional Biological Activities and Therapeutic Potential
While this compound is primarily valued as a synthetic intermediate, the trifluoromethoxy group itself is a key pharmacophore in several approved drugs, such as the amyotrophic lateral sclerosis treatment Riluzole. mdpi.com This functional group is known to enhance a molecule's ability to cross the blood-brain barrier and resist metabolic degradation, thereby improving bioavailability and half-life. mdpi.com
An important future direction is the investigation of the intrinsic biological activities of this compound and its simple derivatives. Research could explore its potential as an antimicrobial, antifungal, or cytotoxic agent, following methodologies used to test other novel chemical entities. researchgate.net For example, compounds are often screened against panels of cancer cell lines and microbial strains to identify potential therapeutic leads. researchgate.net
Furthermore, this compound is a prime candidate for use in prodrug design . A prodrug is an inactive molecule that is converted into an active drug within the body. najah.edu By chemically modifying a known drug with a promoiety derived from or incorporating the this compound structure, it may be possible to improve the drug's pharmacokinetic profile, targeting, or patient tolerance. najah.edu The unique properties of the trifluoromethoxy group make it an attractive component for such strategies. mdpi.com
Development of Sustainable and Green Chemistry Approaches in its Synthesis and Application
Aligning the synthesis and use of this compound with the principles of green chemistry is a critical objective for future research. carlroth.comwjpmr.com This involves a holistic approach to minimizing the environmental impact of the entire chemical lifecycle.
Key strategies being explored include:
Safer Solvents: A primary goal is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. Ethyl acetate (B1210297) (EtOAc), for example, is a more environmentally benign solvent that has been successfully used in complex syntheses, demonstrating the feasibility of this transition. unibo.it
Energy Efficiency: The use of highly active catalysts can enable reactions to proceed at lower temperatures and pressures, significantly reducing energy consumption. carlroth.com Flow reactors can also offer superior heat transfer and control, leading to more energy-efficient processes compared to large-scale batch reactors. unibo.it
Renewable Feedstocks: While currently derived from petrochemical sources, future research may investigate pathways to synthesize aromatic precursors from renewable biomass, which would dramatically improve the sustainability profile of this and other benzoate (B1203000) derivatives.
| Green Chemistry Principle | Application to this compound Synthesis |
| 1. Waste Prevention | Designing syntheses with higher atom economy to minimize byproduct formation. wikipedia.org |
| 2. Atom Economy | Prioritizing addition and rearrangement reactions over substitutions that generate waste. primescholars.com |
| 5. Safer Solvents & Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives such as EtOAc. unibo.it |
| 6. Design for Energy Efficiency | Employing highly active catalysts to allow for lower reaction temperatures and pressures. mdpi.comcarlroth.com |
| 7. Use of Renewable Feedstocks | Future exploration of bio-based routes to the aromatic starting materials. |
| 9. Catalysis | Replacing stoichiometric reagents with recyclable heterogeneous, organo-, or biocatalysts. researchgate.net |
Q & A
Q. What are the recommended synthetic protocols for Methyl 4-(trifluoromethoxy)benzoate, and how can reaction yields be optimized?
A two-step synthesis using methyl 4-(N-hydroxyacetamido)benzoate and Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has been validated. The first step involves radical O-trifluoromethylation with Cs₂CO₃ catalysis in chloroform (RT, 95% yield), followed by thermally induced OCF₃-migration in nitromethane (120°C, 85% yield). Yield optimization requires strict control of reaction temperature, stoichiometric ratios, and catalyst purity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : For structural confirmation (e.g., δ = 3.86 ppm for methoxy groups in related esters) .
- Mass spectrometry : Electron ionization (EI-MS) to verify molecular weight (e.g., 220.14 g/mol for structural analogs) .
- Chromatography : TLC (e.g., Rf = 0.62 in hexane/EtOH) for monitoring reaction progress .
Q. What safety precautions are essential when handling this compound?
- Use PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (critical due to potential toxicity of trifluoromethoxy intermediates) .
- Waste disposal: Segregate halogenated waste and use professional disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of trifluoromethoxy precursors?
Discrepancies in properties like boiling points (e.g., 4-(trifluoromethoxy)benzoyl chloride: 90–92°C at 15 mmHg vs. analogs) may arise from impurities or measurement conditions. Cross-validate data using high-purity standards and report experimental conditions (pressure, instrumentation) explicitly .
Q. What strategies improve regioselectivity in trifluoromethoxylation reactions for derivatives of this compound?
Q. How does the trifluoromethoxy group influence the compound’s bioactivity in medicinal chemistry studies?
The OCF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug candidates. For example, analogs of this compound are explored as intermediates for protease inhibitors or agrochemicals due to their resistance to enzymatic degradation .
Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?
DFT calculations (e.g., Gaussian09) model charge distribution on the carbonyl carbon, predicting reactivity toward amines or alcohols. Experimental validation via kinetic studies (e.g., monitoring reaction rates with benzylamine) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
